molecular formula C18H17FN4O B2444552 1-cyclopentyl-N-(3-fluorophenyl)-1H-1,2,3-benzotriazole-5-carboxamide CAS No. 1358891-70-9

1-cyclopentyl-N-(3-fluorophenyl)-1H-1,2,3-benzotriazole-5-carboxamide

Cat. No.: B2444552
CAS No.: 1358891-70-9
M. Wt: 324.359
InChI Key: GLBLEYPNPGIMAU-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-(3-fluorophenyl)-1H-1,2,3-benzotriazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the cyclopentyl and fluorophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-(3-fluorophenyl)-1H-1,2,3-benzotriazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzotriazole Core: The synthesis begins with the formation of the benzotriazole core. This can be achieved by reacting an appropriate aromatic amine with sodium nitrite in the presence of an acid to form the diazonium salt, which is then treated with sodium azide to yield the benzotriazole.

    Introduction of the Carboxamide Group: The benzotriazole is then functionalized with a carboxamide group. This can be done by reacting the benzotriazole with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

    Cyclopentyl and Fluorophenyl Substitution: The final steps involve the introduction of the cyclopentyl and fluorophenyl groups. This can be achieved through nucleophilic substitution reactions, where the benzotriazole derivative is treated with cyclopentyl halide and 3-fluorophenyl halide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-(3-fluorophenyl)-1H-1,2,3-benzotriazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazole ring or the fluorophenyl group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound may be studied for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research may focus on its therapeutic potential, such as its use in treating certain diseases or conditions.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-(3-fluorophenyl)-1H-1,2,3-benzotriazole-5-carboxamide would depend on its specific biological target. Generally, benzotriazole derivatives can interact with enzymes or receptors, modulating their activity. The cyclopentyl and fluorophenyl groups may enhance binding affinity and specificity, potentially leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopentyl-N-(3-chlorophenyl)-1H-1,2,3-benzotriazole-5-carboxamide
  • 1-cyclopentyl-N-(3-bromophenyl)-1H-1,2,3-benzotriazole-5-carboxamide
  • 1-cyclopentyl-N-(3-methylphenyl)-1H-1,2,3-benzotriazole-5-carboxamide

Uniqueness

Compared to similar compounds, 1-cyclopentyl-N-(3-fluorophenyl)-1H-1,2,3-benzotriazole-5-carboxamide may exhibit unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, potentially leading to enhanced biological activity and selectivity.

Properties

IUPAC Name

1-cyclopentyl-N-(3-fluorophenyl)benzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c19-13-4-3-5-14(11-13)20-18(24)12-8-9-17-16(10-12)21-22-23(17)15-6-1-2-7-15/h3-5,8-11,15H,1-2,6-7H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBLEYPNPGIMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(C=C(C=C3)C(=O)NC4=CC(=CC=C4)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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